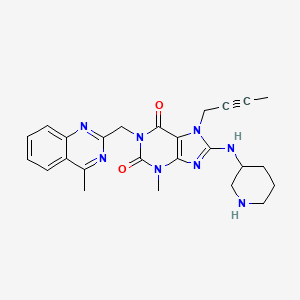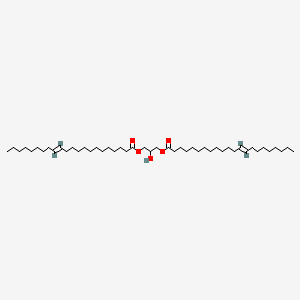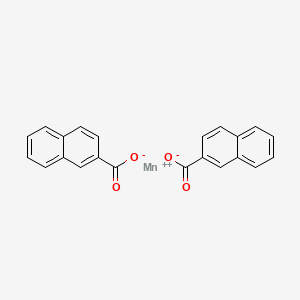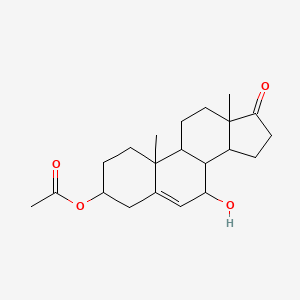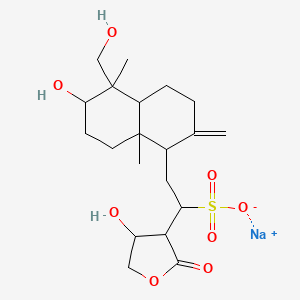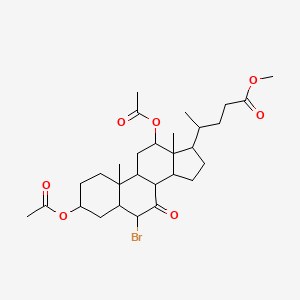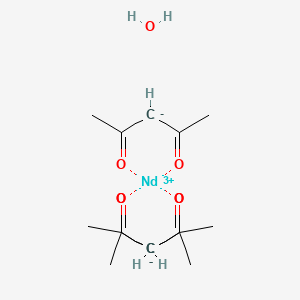
Neodymium(3+);pentane-2,4-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);pentane-2,4-dione;hydrate is a coordination compound where neodymium(III) ions are complexed with pentane-2,4-dione (also known as acetylacetone) and water molecules. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+);pentane-2,4-dione;hydrate typically involves the reaction of neodymium salts with pentane-2,4-dione in the presence of a base. A common method includes dissolving neodymium chloride in water, followed by the addition of pentane-2,4-dione and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the this compound complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Neodymium(3+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under suitable conditions.
Redox Reactions: Although neodymium(III) is generally stable, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve the use of additional ligands such as phosphines or amines.
Substitution Reactions: Can be carried out using ligands like ethylenediamine or bipyridine in the presence of a suitable solvent.
Redox Reactions: Often require strong oxidizing or reducing agents and controlled environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new complexes with different properties, while substitution reactions can produce derivatives with altered ligand environments.
Scientific Research Applications
Neodymium(3+);pentane-2,4-dione;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other neodymium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as neodymium-doped lasers and magnets.
Mechanism of Action
The mechanism of action of neodymium(3+);pentane-2,4-dione;hydrate involves its ability to form stable complexes with various ligands. The neodymium ion can coordinate with multiple donor atoms, leading to the formation of highly stable structures. These complexes can interact with biological molecules, facilitating their use in imaging and therapeutic applications. The specific pathways and molecular targets depend on the nature of the ligands and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Lanthanum(3+);pentane-2,4-dione;hydrate
- Cerium(3+);pentane-2,4-dione;hydrate
- Praseodymium(3+);pentane-2,4-dione;hydrate
Uniqueness
Neodymium(3+);pentane-2,4-dione;hydrate is unique due to its specific electronic configuration and magnetic properties. Compared to other lanthanide complexes, it exhibits distinct spectroscopic and catalytic behaviors, making it valuable in specialized applications such as high-performance magnets and advanced imaging techniques .
Properties
CAS No. |
64438-52-4 |
|---|---|
Molecular Formula |
C15H23NdO7 |
Molecular Weight |
459.58 g/mol |
IUPAC Name |
neodymium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
KGFMEEYTPFZYET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


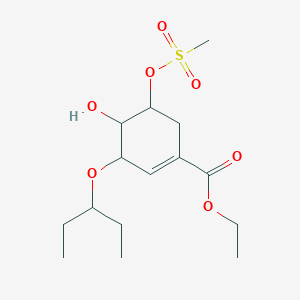

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
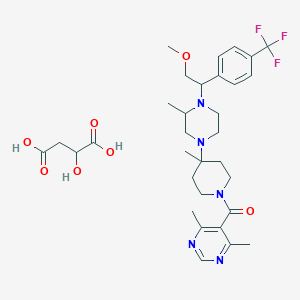
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
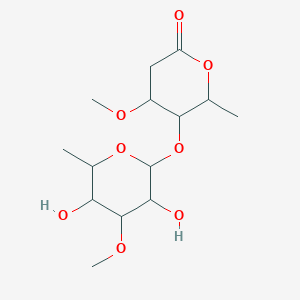
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
